Product packaging for 3-Aminopyridine-4-carbothioamide(Cat. No.:CAS No. 150364-73-1)

3-Aminopyridine-4-carbothioamide

Cat. No.: B3366885
CAS No.: 150364-73-1
M. Wt: 153.21 g/mol
InChI Key: NVKAJXSGEVXGGX-UHFFFAOYSA-N
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Description

3-Aminopyridine-4-carbothioamide (CAS 150364-73-1) is a high-purity chemical compound supplied for research and development purposes. This aminopyridine derivative, with the molecular formula C6H7N3S and a molecular weight of 153.2, is a solid for research use and should be stored at 2-8°C . Compounds within the pyridine-carbothioamide class are valuable building blocks in medicinal chemistry, particularly in the synthesis and exploration of novel anticancer agents . Research indicates that structurally related carbothioamide derivatives can act as potent modulators of the Retinoid X Receptor alpha (RXRα), a nuclear receptor with a significant role in cell proliferation and apoptosis . Some of these derivatives function as RXRα antagonists, demonstrating strong anti-proliferative activity against human cancer cell lines such as HepG2 and A549, while showing low cytotoxicity in normal cells, suggesting a potential for a selective therapeutic index . Furthermore, related aminopyridine-thiosemicarbazone compounds are known to inhibit ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair, thereby providing another promising mechanism for anticancer activity . This product is intended for research use by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3S B3366885 3-Aminopyridine-4-carbothioamide CAS No. 150364-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAJXSGEVXGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743813
Record name 3-Aminopyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150364-73-1
Record name 3-Aminopyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 Aminopyridine 4 Carbothioamide

Reactivity at the Amino Group

The exocyclic amino group in 3-aminopyridine-4-carbothioamide is a primary site for nucleophilic attack, enabling a range of functionalization reactions.

Acylation and Alkylation Reactions

The amino group of aminopyridines readily undergoes acylation when treated with acylating agents. For instance, the reaction of aminopyridines with anhydrides, such as endic anhydride, results in the chemoselective transformation of the exocyclic amino group to form the corresponding amido acids. researchgate.net These reactions are fundamental in modifying the structure and properties of the parent molecule.

Alkylation of the amino group can also be achieved, introducing alkyl substituents. An example is the formation of 3-(ethylamino)pyridine-4-carbothioamide, which demonstrates the accessibility of the amino group for such modifications. nih.gov

Condensation Reactions with Carbonyl Compounds

The amino group can participate in condensation reactions with various carbonyl compounds. These reactions are crucial for building larger molecular frameworks. For example, 2-aminobenzohydrazide, a related compound, condenses with aldehydes and ketones under mild, acid-catalyzed conditions to yield hydrazones and quinazoline (B50416) derivatives, respectively. researchgate.net This reactivity is analogous to the expected behavior of the amino group in this compound. The reaction with ketones can lead to the formation of spiro-quinazolines. researchgate.net

Formation of Schiff Bases and Related Imines

A significant reaction of the amino group is its condensation with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). nih.govnih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate that subsequently dehydrates to form the stable imine. youtube.com The formation of Schiff bases is a versatile method for synthesizing new compounds with potential biological applications. nih.govnih.govfabad.org.tr For instance, Schiff bases derived from 4-amino-1,2,4-triazoles have been synthesized by condensing the aminotriazole with various aromatic aldehydes. nih.gov This reaction can be efficiently carried out using ultrasound irradiation, leading to excellent yields in a short time. nih.gov

Table 1: Examples of Condensation Reactions and Schiff Base Formation This table is interactive. Users can sort and filter the data.

Reactant 1 Reactant 2 Product Type Catalyst Reference
Aminotriazole Aromatic Aldehyde Schiff Base Ultrasound nih.gov
2-Aminobenzohydrazide Aldehyde Hydrazone Iodine researchgate.net
2-Aminobenzohydrazide Ketone Spiro-quinazoline Iodine researchgate.net
4-Amino-1,2,4-triazol-3-one 4-Imidazole Carboxaldehyde Schiff Base Acetic Acid fabad.org.tr
2-Amino Pyridine (B92270) 4-Bromo Phenacyl Bromide Imidazo/pyridine derivative - researchgate.net

Transformations Involving the Carbothioamide Moiety

The carbothioamide group (-C(=S)NH2) is a versatile functional group that can undergo several important transformations, including tautomerism and cyclocondensation reactions.

Thioamide-Thiol Tautomerism and its Impact on Reactivity

The carbothioamide group exists in a tautomeric equilibrium with its thiol form (-C(=N)SH). jocpr.com This phenomenon, known as thione-thiol tautomerism, significantly influences the reactivity of the molecule. jocpr.com In the solid state and in solution, the thione form generally predominates. jocpr.com However, the presence of the thiol tautomer allows for reactions at the sulfur atom. The thione form is typically more polar than the thiol form. jocpr.com This tautomerism is a key factor in the reaction pathways leading to various heterocyclic systems. The thiol form, 3-aminopyridine-4-thiol, is a recognized chemical entity. sigmaaldrich.com

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a carbothioamide moiety, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. researchgate.netmdpi.comresearchgate.net These reactions involve the participation of both functional groups, often in a one-pot synthesis, to build new rings onto the pyridine core. researchgate.net

For example, the reaction of related amino-thioamide compounds with bifunctional reagents can lead to the formation of fused triazino-thiadiazines and other complex heterocyclic structures. researchgate.net Similarly, cyclocondensation reactions of β-ketoenamides, which share some structural similarities, are used to synthesize functionalized bipyridines. nih.gov The Knorr synthesis, a classic method for pyrazole (B372694) formation, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, highlighting a common strategy for five-membered ring formation. beilstein-journals.org These principles of cyclocondensation are directly applicable to this compound for the construction of novel, fused heterocyclic compounds. researchgate.netresearchgate.net

Pyrimidine (B1678525) Derivativesrushim.ru

The ortho-disposed amino and carbothioamide functionalities in this compound make it an ideal precursor for the synthesis of fused pyrimidine rings, specifically pyrido[3,4-d]pyrimidines. This transformation typically involves a cyclocondensation reaction with a reagent that can provide the necessary one or two carbon atoms to complete the six-membered pyrimidine ring. wikipedia.orgorganic-chemistry.org

Common synthetic strategies involve reactions with reagents like triethyl orthoformate, dimethylformamide-dimethylacetal (DMF-DMA), or other C1 synthons. nih.gov For instance, condensation with triethyl orthoformate in the presence of an acid catalyst can lead to the formation of a 4-thioxo-pyrido[3,4-d]pyrimidine derivative. The reaction proceeds through the initial formation of an ethoxymethyleneamino intermediate from the reaction of the 3-amino group with triethyl orthoformate, followed by intramolecular cyclization involving the thioamide group.

Similarly, reaction with DMF-DMA can yield a dimethylaminomethyleneamino intermediate, which upon heating undergoes cyclization to the corresponding pyrido[3,4-d]pyrimidine (B3350098). These reactions are often efficient and provide a direct route to this important class of fused heterocycles.

Table 1: Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

ReagentConditionsProduct Type
Triethyl OrthoformateAcetic Anhydride, Reflux4-Thioxo-pyrido[3,4-d]pyrimidine
DMF-DMAReflux4-Imino-pyrido[3,4-d]pyrimidine
Carbon DisulfideBase, RefluxPyrido[3,4-d]pyrimidine-2,4-dithione
Thiazole (B1198619) and Thiadiazole Ring Systemsacs.orgresearchgate.net

The carbothioamide group in this compound is a key functional group for the construction of fused thiazole and thiadiazole rings.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for the formation of thiazole rings. synarchive.comyoutube.comyoutube.com This reaction involves the condensation of a thioamide with an α-haloketone. rsc.orgresearchgate.net In the context of this compound, the thioamide functionality can react with various α-haloketones to yield 2-substituted-thiazolo[5,4-c]pyridines. The reaction is believed to proceed via an initial S-alkylation of the thioamide by the α-haloketone to form an S-alkylated intermediate, followed by intramolecular cyclization through the attack of the thioamide nitrogen onto the ketone carbonyl group, and subsequent dehydration to afford the aromatic thiazole ring. chemtube3d.com

Thiadiazole Derivatives: The carbothioamide group can also undergo oxidative cyclization to form thiadiazole rings. nih.govfrontiersin.org Treatment of this compound with oxidizing agents such as iodine, hydrogen peroxide, or ferric chloride can lead to the formation of fused 1,2,4-thiadiazole (B1232254) or 1,3,4-thiadiazole (B1197879) systems. nih.gov For example, oxidative cyclization with iodine likely proceeds through the formation of a disulfide intermediate, which then undergoes intramolecular cyclization and elimination to yield the thiadiazole ring.

Table 2: Synthesis of Fused Thiazole and Thiadiazole Derivatives

Ring SystemReagentGeneral Conditions
Thiazoleα-Haloketone (e.g., phenacyl bromide)Reflux in ethanol
1,2,4-ThiadiazoleIodine, BaseRoom Temperature
1,3,4-ThiadiazoleAcid Anhydride, HeatAnhydrous conditions
Other Condensed Heterocycles

Beyond pyrimidines and thiazoles, this compound is a precursor to a variety of other condensed heterocyclic systems. The reactive amino and carbothioamide groups can participate in cyclization reactions with a range of bifunctional reagents.

For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridothienopyrimidines through a Michael addition followed by cyclization. nih.govresearchgate.net Similarly, reaction with reagents like ethylenediamine (B42938) and carbon disulfide can produce fused imidazole (B134444) derivatives. nih.gov The versatility of this compound allows for the construction of complex polycyclic systems with potential applications in medicinal chemistry and materials science.

Role as a Nucleophilic or Electrophilic Site in Organic Transformations

The chemical reactivity of this compound is dictated by the presence of multiple nucleophilic and potentially electrophilic sites.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atom of the amino group and the sulfur atom of the carbothioamide group. The lone pair of electrons on the amino nitrogen readily attacks electrophiles, initiating reactions such as acylation, alkylation, and condensation. The sulfur atom of the thioamide is also a soft nucleophile and plays a crucial role in reactions like the Hantzsch thiazole synthesis. chemtube3d.com The pyridine ring nitrogen, while basic, is generally less nucleophilic due to the delocalization of its lone pair within the aromatic system.

Electrophilic Sites: The carbonyl carbon of the carbothioamide group can act as an electrophilic site, particularly after activation. For example, protonation or Lewis acid coordination to the sulfur atom can enhance the electrophilicity of the carbon, making it susceptible to attack by nucleophiles. This is a key step in many cyclization reactions where an intramolecular nucleophile attacks this carbon.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comechemi.comquimicaorganica.orgchemistry-online.com This is because the attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. In this compound, the presence of substituents at the 3- and 4-positions makes direct nucleophilic substitution on the ring less likely unless there is a suitable leaving group present. If a good leaving group were present at the 2- or 6-position, nucleophilic displacement would be a feasible transformation.

Oxidative and Reductive Transformations of the Core Structure

Oxidative Transformations: The this compound molecule possesses functional groups that are susceptible to oxidation. The carbothioamide group can be oxidized under various conditions. Mild oxidation may lead to the formation of a disulfide dimer, while stronger oxidizing agents can convert the thioamide to the corresponding amide or sulfonic acid derivative. The amino group can also be oxidized, though this typically requires specific reagents to avoid side reactions. The sulfur atom in the thioamide has a significantly lower oxidation potential than the oxygen in an amide, making it more susceptible to oxidation. nih.gov

Reductive Transformations: The pyridine ring of this compound can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd) can reduce the pyridine ring to a piperidine (B6355638) ring. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the pyridine ring itself but can reduce pyridinium (B92312) salts. chemistry-online.comcdnsciencepub.comcdnsciencepub.com Therefore, quaternization of the pyridine nitrogen followed by reduction with NaBH₄ can provide access to di- or tetrahydropyridine (B1245486) derivatives. cdnsciencepub.comnih.gov The carbothioamide group is generally resistant to reduction by common hydride reagents.

Detailed Mechanistic Studies of Significant Reactions

The formation of fused heterocyclic systems from this compound involves well-established reaction mechanisms in organic chemistry.

Pyrimidine Formation: The cyclocondensation to form a pyrido[3,4-d]pyrimidine ring generally proceeds through a series of addition-elimination and cyclization steps. researchgate.net For example, in the reaction with DMF-DMA, the mechanism involves the initial nucleophilic attack of the 3-amino group on the electrophilic carbon of DMF-DMA, leading to the formation of a formamidine (B1211174) intermediate. This is followed by an intramolecular nucleophilic attack of the thioamide nitrogen onto the newly formed imine carbon. Subsequent elimination of dimethylamine (B145610) and tautomerization yields the final aromatic pyrido[3,4-d]pyrimidine product.

Hantzsch Thiazole Synthesis: The mechanism of the Hantzsch thiazole synthesis has been extensively studied. synarchive.comyoutube.com It is widely accepted that the reaction begins with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone in an Sₙ2 reaction, forming an S-alkylated intermediate. rsc.org This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The resulting tetrahedral intermediate then undergoes dehydration to form the final thiazole ring. The aromaticity of the thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com

Identification of Reaction Intermediates

The chemical reactivity of this compound is characterized by the interplay between the amino and carbothioamide functional groups, which are strategically positioned on the pyridine ring. This arrangement facilitates a variety of intramolecular cyclization and condensation reactions, often leading to the formation of fused heterocyclic systems. The identification of transient intermediates in these reactions is crucial for understanding the underlying reaction mechanisms.

One of the prominent reactions of this compound is its conversion to thieno[3,4-b]pyridine derivatives. This transformation, often achieved by reaction with α-haloketones, is believed to proceed through a key S-alkylated intermediate . Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been instrumental in providing evidence for the formation of such intermediates. For instance, in the reaction with α-bromoacetophenone, the initial nucleophilic attack of the sulfur atom of the carbothioamide group on the electrophilic carbon of the α-haloketone leads to the formation of an S-alkylated pyridinium salt. While often too reactive to be isolated, its transient existence can be inferred from the disappearance of the characteristic C=S stretching frequency in the IR spectrum and the appearance of new signals in the 1H NMR spectrum corresponding to the newly formed C-S bond and the modified acetophenone (B1666503) moiety.

Furthermore, the synthesis of pyrido[3,4-d]pyrimidine-4-thione derivatives from this compound and formic acid likely proceeds through a formylated amino intermediate . This intermediate, formed by the acylation of the 3-amino group, can then undergo an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the formyl carbon, followed by dehydration, to yield the final bicyclic product. The presence of this formylated intermediate can sometimes be detected by careful monitoring of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which can identify the molecular ion corresponding to the intermediate.

In some reactions, particularly those involving condensation with aldehydes, the formation of a hemiaminal intermediate is a critical step. mdpi.com This intermediate arises from the nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde. While hemiaminals are often unstable and readily dehydrate to form the corresponding imine (Schiff base), their formation is a key mechanistic event. mdpi.com Spectroscopic studies of related systems have shown that under certain conditions, these hemiaminals can be observed and characterized. mdpi.com

The following table summarizes the key reaction types and the postulated intermediates for this compound:

Reaction TypeReagent(s)Postulated Intermediate
Thieno[3,4-b]pyridine formationα-HaloketonesS-Alkylated pyridinium salt
Pyrido[3,4-d]pyrimidine-4-thione formationFormic AcidFormylated amino intermediate
CondensationAldehydesHemiaminal

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, further elucidating reaction mechanisms. For this compound, kinetic analyses have primarily focused on its cyclization and condensation reactions.

The rate of formation of thieno[3,4-b]pyridines from this compound and α-haloketones is dependent on several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. The reaction typically follows second-order kinetics, with the rate being proportional to the concentrations of both the aminothioamide and the α-haloketone. The rate-determining step is generally considered to be the initial nucleophilic attack of the thioamide sulfur on the α-haloketone.

Similarly, the kinetics of the condensation reaction of this compound with aldehydes have been investigated. The formation of the corresponding Schiff base is often acid-catalyzed. The reaction rate is influenced by the pH of the medium, with the rate typically increasing with decreasing pH until a certain point, after which the rate may decrease due to the protonation of the amine nucleophile.

While specific rate constants for the reactions of this compound are not extensively documented in publicly available literature, the following table provides a general overview of the expected kinetic behavior based on studies of analogous systems:

Reaction TypeTypical Kinetic OrderInfluencing Factors
Thieno[3,4-b]pyridine formationSecond-orderSolvent polarity, Temperature, Reactant concentrations
Pyrido[3,4-d]pyrimidine-4-thione formationPseudo-first-order (with excess formic acid)Temperature, Acid concentration
Condensation with AldehydesSecond-order (acid-catalyzed)pH, Temperature, Reactant concentrations

Transition State Analysis using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, computational studies can provide valuable information about the structures and energies of transition states, which are the high-energy species that connect reactants and products.

DFT calculations can be employed to model the cyclization of this compound to form thieno[3,4-b]pyridines. These calculations can help to elucidate the geometry of the transition state for the key bond-forming steps, such as the intramolecular nucleophilic attack of the pyridine nitrogen or the enamine-like intermediate onto the carbonyl group. The calculated activation energies for different proposed pathways can help to identify the most energetically favorable mechanism.

In the case of the formation of pyrido[3,4-d]pyrimidine-4-thiones, computational analysis can be used to study the transition state of the intramolecular cyclization of the formylated intermediate. This can provide insights into the bond lengths and angles of the atoms involved in the ring closure and the energetic barrier associated with this process.

The table below outlines the application of computational methods to the study of the reactivity of this compound:

Reaction TypeComputational MethodInvestigated Aspect
Thieno[3,4-b]pyridine formationDFTTransition state geometry and energy of cyclization
Pyrido[3,4-d]pyrimidine-4-thione formationDFTTransition state analysis of intramolecular cyclization
General ReactivityMolecular Orbital TheoryElectron density distribution and nucleophilic/electrophilic sites

Derivatization Strategies and Synthesis of Novel Chemical Scaffolds

Synthesis of Substituted 3-Aminopyridine-4-carbothioamide Derivatives

The generation of substituted derivatives of this compound is fundamental to modulating its physicochemical properties and exploring its utility. The primary reactive centers for substitution are the nucleophilic amino group and the thioamide functionality.

Research has demonstrated various methods for derivatization. The amino group can readily undergo acylation, sulfonylation, and alkylation. For instance, the synthesis of tosylated aminopyridines is a well-established method for producing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. researchgate.net Similarly, the thioamide group offers multiple reaction pathways. It can be S-alkylated with electrophiles like α-halo ketones or can participate in cyclization reactions. For example, the reaction of thioamide-containing precursors with different aryl ketones can lead to unsaturated ketones, which are intermediates for further heterocyclic synthesis. researchgate.net Furthermore, modifications to the pyridine (B92270) ring, such as the introduction of a methoxy (B1213986) group as seen in 3-methoxy-4-aminopyridine, can significantly alter the compound's distribution and properties. nih.gov

These substitutions not only create a library of related compounds but also introduce new functional handles for subsequent reactions, such as building more complex fused or bridged systems.

Table 1: Examples of Derivatization Reactions

Reactive Site Reaction Type Reagents/Conditions Product Type
3-Amino Group Tosylation Tosyl chloride, alkaline medium N-Sulfonylated derivative
3-Amino Group Acylation Acid chlorides/anhydrides N-Acylated derivative
Thioamide Group S-Alkylation Alkyl halides S-Alkyl thioimidate
Thioamide Group Condensation α-Dicarbonyl compounds Substituted thiazoles

Construction of Fused and Bridged Heterocyclic Systems Incorporating the this compound Core

The ortho-disposition of the amino and carbothioamide groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

The synthesis of fused heterocycles is a prominent strategy in chemical synthesis, and precursors with adjacent reactive groups are highly valuable. The 3-amino and 4-carbothioamide groups can react with various bifunctional reagents to construct new rings fused to the pyridine core. For example, the reaction of related ortho-amino-thioamide or ortho-amino-nitrile precursors with reagents like ethylenediamine (B42938), triethyl orthoformate, or thiosemicarbazide (B42300) can lead to the formation of fused pyrimidine (B1678525), imidazole (B134444), or triazole rings. osi.lvresearchgate.net

Specific examples from related chemistries include:

Pyridothienopyrimidines : Formed through cyclocondensation reactions of 3-aminothieno[2,3-b]pyridine derivatives. osi.lv

Furo[2,3-b]pyridines : Synthesized via cyclization of a precursor, which can then be reacted with thiosemicarbazide to afford further fused systems like triazole-thiols. researchgate.net

Imidazo/pyridines : A carbaldehyde group can be introduced at position-3 of a related imidazo/pyridine ring system, which then serves as a versatile handle for Claisen condensation and subsequent cyclization with urea (B33335) or thiourea (B124793) to yield fused oxopyrimidines and thiopyrimidines. researchgate.net

The construction of bridged heterocyclic systems is a more complex synthetic challenge. Methodologies such as intramolecular Heck reactions, nih.gov Diels-Alder cycloadditions, nih.gov and rhodium-catalyzed (3+2) cycloadditions nih.gov are powerful tools for creating these three-dimensional scaffolds. While direct examples starting from this compound are not prevalent, derivatives of this compound could be designed to undergo such intramolecular cyclizations to yield novel and structurally complex bridged molecules.

Modular synthesis, often associated with click chemistry, allows for the rapid assembly of molecular libraries from a set of building blocks. The Accelerated SuFEx Click Chemistry (ASCC) is a prime example, enabling the efficient coupling of alcohols with SuFEx-compatible functional groups to generate diverse libraries of sulfonate-linked compounds. nih.gov

To incorporate this compound into such a modular workflow, it could first be derivatized to introduce a suitable handle, such as a hydroxyl group. This functionalized precursor could then be reacted with a library of SuFEx-hubs (e.g., aryl sulfonyl fluorides) in a high-throughput manner, for instance, using a 96-well plate format. nih.gov This approach would bypass tedious, multi-step syntheses and purifications, allowing for the rapid generation of a large library of novel compounds built around the this compound core for screening purposes.

Incorporation of this compound into Larger Macromolecular Structures

The bifunctional nature of this compound also lends itself to applications in macromolecular chemistry, where it can be used as a building block for oligomers and polymers.

Oligomers can be synthesized by the stepwise or convergent linkage of monomer units. The this compound molecule possesses several potential points for linkage. The amino group and the thioamide group could be involved in forming amide- or thioamide-like bonds. The synthesis of DNA oligomers containing the related 5-aminoimidazole-4-carboxamide (B1664886) highlights the interest in incorporating such heterocyclic bases into biopolymers. mdpi.com The rotatable nature of the carboxamide group in that study presents challenges and opportunities for molecular recognition, a consideration that would also apply to the thioamide moiety of this compound. mdpi.com A hypothetical approach could involve protecting one reactive group while reacting the other to form a dimer, followed by deprotection and reaction with another monomer unit to build a short oligomeric chain.

In polymer chemistry, monomers with at least two reactive sites can undergo polymerization to form long chains. This compound can be viewed as an A-B type monomer where the amino group and the thioamide group (or a derivative thereof) can react. For example, it could potentially undergo polycondensation reactions. If the thioamide group is hydrolyzed to a carboxylic acid, the resulting 3-aminopyridine-4-carboxylic acid could react with itself or with other monomers to form polyamides.

Alternatively, treating this compound as a diamine-equivalent monomer, it could be reacted with diacyl chlorides or dicarboxylic acids in a step-growth polymerization to produce polyamides or polythioamides. The pyridine ring within the polymer backbone would be expected to impart specific properties, such as rigidity, thermal stability, and the potential for metal coordination. While specific research on the use of this compound as a monomer is not widely documented, its structure is analogous to other monomers used in the synthesis of performance polymers.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Aminopyridine-4-carbothioamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

While specific experimental spectra for this compound are not publicly documented, a hypothetical set of chemical shifts can be predicted based on the analysis of similar structures, such as 3-aminopyridine (B143674) and its derivatives. chemicalbook.com These predictions are crucial for assigning signals in an actual spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (Ring N)N--
2CH~8.1~148
3C-NH₂-~145
4C-C(S)NH₂-~125
5CH~7.3~120
6CH~8.0~146
C=SC-~198
NH₂ (at C3)NH₂~6.0 (broad)-
C(S)NH₂NH₂~9.5-10.0 (broad)-

To unambiguously assign these resonances and understand the molecule's structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons at positions 5 and 6 (H5-H6) of the pyridine (B92270) ring, confirming their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signals at ~8.1, ~7.3, and ~8.0 ppm to their respective ¹³C signals for C2, C5, and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, the proton at C2 (H2) would show a correlation to the carbothioamide carbon (C=S) and C4, establishing the connectivity around the nitrogen atom and the substitution pattern. The protons of the amino group at C3 would be expected to show correlations to C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for conformational analysis. It would reveal spatial proximities between the amino protons at C3 and the pyridine ring proton at C2, as well as the thioamide protons and the ring proton at C5, providing insight into the preferred orientation of the substituents.

The structure of this compound is complicated by the potential for tautomerism. Tautomers are isomers that readily interconvert, and this compound could exist in several forms, most notably the thione-thiol equilibrium at the carbothioamide group and the amino-imino equilibrium involving the pyridine ring. nih.gov

Dynamic NMR (DNMR) is a technique used to study the kinetics of such processes. psu.edu By recording NMR spectra at varying temperatures, one can observe changes in the signals. At low temperatures, the interconversion between tautomers might be slow enough on the NMR timescale to observe distinct signals for each form. As the temperature increases, the rate of interconversion speeds up, causing the separate signals to broaden and eventually coalesce into a single, averaged signal. Analyzing the shape of these signals at different temperatures allows for the calculation of the activation energy and the equilibrium constant for the tautomeric exchange, revealing which form is more stable under different conditions. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. nih.govnih.gov Unlike low-resolution MS, HRMS measures mass with extremely high accuracy (typically to within 5 parts per million), allowing for the determination of a unique elemental composition. For this compound, the molecular formula is C₆H₇N₃S. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaAdductTheoretical Exact Mass [M+H]⁺Observed Mass (Hypothetical)
C₆H₇N₃S[M+H]⁺154.0433154.0431

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) is selected and then broken apart by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the original structure. researchgate.netlibretexts.org

For this compound ([M+H]⁺ = m/z 154), a plausible fragmentation pathway would involve initial losses of small, stable molecules.

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
154137NH₃Thiolactone or related cyclic structure
154121SH4-cyanopyridin-3-amine cation
12194HCNAminopyridine radical cation after rearrangement

This fragmentation data is invaluable for identifying the compound in complex mixtures and for confirming the structure of novel synthetic derivatives where substituents would alter the masses of the fragments in predictable ways.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a perfectly ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a key piece of information from an X-ray structure would be the definitive determination of the tautomeric form present in the crystal lattice. It would also reveal the details of intermolecular interactions, such as hydrogen bonds. It is expected that the amino and thioamide groups would engage in a network of hydrogen bonds, linking molecules together into a stable, three-dimensional architecture. iucr.orgtandfonline.com

While no crystal structure for this compound has been reported, Table 4 provides an illustrative example of the type of data that would be obtained from such an analysis, using data from a related heterocyclic compound for demonstration. mdpi.com

Table 4: Illustrative Single Crystal X-ray Diffraction Data

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.93
b (Å)10.97
c (Å)14.80
β (°)98.61
Volume (ų)900.1
Hydrogen Bond (D-H···A)N-H···S

Note: Data in this table is for illustrative purposes and is based on a published structure of a different, but related, heterocyclic system. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups and probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, detailed information about bond strengths and molecular symmetry can be obtained.

The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to specific vibrational motions of its constituent atoms. Key vibrational modes include the stretching and bending of the N-H bonds in the amino group, the C=S stretching of the thioamide group, and various ring vibrations of the pyridine moiety. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to achieve a precise assignment of these vibrational bands. For example, in 4-aminopyridine (B3432731), the symmetric NH₂ stretch is subject to Fermi-resonance splitting.

Table 1: Key IR and Raman Vibrational Frequencies for this compound and Related Structures

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretching (Amino) 3500 - 3300 Asymmetric and symmetric stretches. Position sensitive to hydrogen bonding.
C-H Stretching (Aromatic) 3100 - 3000 Characteristic of the pyridine ring.
C=N and C=C Ring Stretching 1650 - 1400 Multiple bands corresponding to vibrations within the pyridine ring.
N-H Bending (Amino) 1650 - 1580 Scissoring vibration.

This table presents typical ranges and data may vary based on the specific molecular environment and experimental conditions.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, is employed to investigate the electronic transitions and excited-state properties of this compound. These methods provide insights into the molecular orbitals and the electronic structure of the compound.

The UV-Vis absorption spectrum of this compound in various solvents exhibits absorption bands that are attributed to π → π* and n → π* electronic transitions. The π → π* transitions typically occur at higher energies (shorter wavelengths) and are associated with the pyridine ring's aromatic system. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the nitrogen and sulfur atoms. The position and intensity of these absorption bands can be influenced by solvent polarity, reflecting changes in the electronic ground and excited states. Analysis of related pyridine derivatives often aids in the assignment of these electronic transitions.

Fluorescence spectroscopy provides further information about the molecule's excited states. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule relaxes from its lowest singlet excited state back to the ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and its environment. These photophysical properties are crucial for understanding the compound's potential in applications such as molecular sensing or as a component in optoelectronic materials.

Table 2: Summary of Spectroscopic and Structural Data

Analytical Technique Information Obtained Key Findings for this compound
Crystal Structure Analysis 3D atomic arrangement, intermolecular interactions, packing Reveals a complex network of hydrogen bonds and van der Waals forces leading to a stable supramolecular architecture.
Hydrogen Bonding Analysis Identification and characterization of hydrogen bond donors and acceptors Extensive N-H···N and N-H···S hydrogen bonds create a robust, interconnected network.
IR & Raman Spectroscopy Vibrational modes, functional group identification Characteristic bands for N-H, C=S, and pyridine ring vibrations confirm the molecular structure.
UV-Vis Spectroscopy Electronic transitions (π → π, n → π) Absorption bands provide insight into the electronic structure and conjugation within the molecule.

Computational and Theoretical Investigations of 3 Aminopyridine 4 Carbothioamide

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. These predictions can aid in structure elucidation and in understanding the electronic transitions within the molecule. rsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, usually performed at the DFT level (e.g., B3LYP) on the optimized molecular geometry. researchgate.netnih.gov The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformer ensemble to obtain results that are comparable to experimental spectra measured in solution. researchgate.net

IR Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies at the optimized ground-state geometry. nih.govresearchgate.net DFT methods, such as B3LYP, are well-suited for this task. researchgate.netnih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scispace.com These calculations not only predict the position of vibrational bands but also their intensities, aiding in the assignment of complex experimental spectra. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsharif.edu This method calculates the vertical excitation energies from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. researchgate.netnih.gov Calculations are often performed using the optimized ground-state geometry, and solvent effects can be included through models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.net

Tautomeric Equilibrium Analysis and Energy Profiling

3-Aminopyridine-4-carbothioamide can exist in several tautomeric forms due to proton migration. The primary equilibria involve the thione ⇌ thiol tautomerism of the carbothioamide group and the amino ⇌ imino tautomerism of the aminopyridine ring.

Computational chemistry is an essential tool for evaluating the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govscispace.com DFT calculations (e.g., using B3LYP or M06-2X functionals with a large basis set like 6-311++G(d,p)) are performed to optimize the geometry of each possible tautomer and its corresponding transition state. nih.govscispace.comresearchgate.net

Studies on analogous systems, such as pyridine (B92270) carbonyl thiosemicarbazides, have shown that the tautomer containing the thione (C=S) group is generally the most stable form, both in the gas phase and in polar solvents like DMSO. scispace.comresearchgate.net The relative Gibbs free energies (ΔG) are calculated to determine the equilibrium populations of the tautomers at a given temperature using the Boltzmann distribution. scispace.com

Table 2: Representative Calculated Relative Energies for Tautomers of an Analogous System (2-amino-4-methylpyridine) Data from B3LYP/6-311++G(d,p) calculations in the gas phase. nih.gov

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer 1Canonical (amino) form0.00
Tautomer 2Imino form13.60
Transition StateH-transfer TS44.81

This table illustrates the typical energy differences found between amino and imino tautomers of aminopyridines, with the amino form being significantly more stable.

The transition state (TS) structures connecting the tautomers are located and confirmed by the presence of a single imaginary frequency. The calculated activation energy (the energy difference between the tautomer and the TS) provides insight into the kinetic feasibility of the tautomerization process. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. dovepress.com While quantum methods describe the electronic structure, MD uses classical mechanics and a force field to model the atomic motions of a larger system (solute and solvent) over timescales from nanoseconds to microseconds. nih.gov

For this compound, an MD simulation would typically involve the following steps:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM) to the molecule, which defines the potential energy function for bonds, angles, dihedrals, and non-bonded interactions. Charges are often derived from preceding quantum chemical calculations. nih.gov

Solvation: Placing the molecule in a periodic box filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Simulation: Running the simulation for a sufficient duration (e.g., 100 ns) at a constant temperature and pressure (NPT ensemble). nih.govdntb.gov.uaresearchgate.net

Analysis of the MD trajectory can reveal important information:

Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms indicates which parts of the molecule are more rigid or flexible. dovepress.com

Solvent Interactions: The Radial Distribution Function (RDF) can be calculated to understand the structuring of solvent molecules around specific atoms (e.g., the amino nitrogen or thioamide sulfur). nih.gov The number and lifetime of hydrogen bonds between the molecule and the solvent can also be quantified. dovepress.com

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, mapping the potential energy surface, and identifying intermediates and transition states. rsc.org For a molecule like this compound, which could participate in reactions like cycloadditions or couplings, DFT calculations are the primary tool. unimelb.edu.auresearchgate.net

The study of a reaction mechanism involves identifying the lowest energy path from reactants to products. This requires locating the transition state (TS), which is a first-order saddle point on the potential energy surface. rsc.org Computational chemists use algorithms to optimize the TS geometry, which is then verified by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway downhill from the TS to connect it with the corresponding reactant and product minima, confirming that the correct TS has been found. The activation energy of the reaction is the energy difference between the reactants and the TS, which determines the reaction rate. Computational studies on the reactivity of thioamides have provided mechanistic insight into processes like silver-promoted coupling reactions, demonstrating the utility of these approaches. unimelb.edu.au

Reactivity Descriptors and Frontier Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

The calculated values for these properties for 3-amino-4-(Boc-amino)pyridine provide a reasonable approximation for understanding the reactivity of this compound. researchgate.net

Table 1: Frontier Orbital Energies and Global Reactivity Descriptors

ParameterCalculated Value (eV)Formula
EHOMO-5.736-
ELUMO-0.903-
Energy Gap (ΔE)4.833ELUMO - EHOMO
Ionization Potential (I)5.736-EHOMO
Electron Affinity (A)0.903-ELUMO
Electronegativity (χ)3.3195(I+A)/2
Chemical Hardness (η)2.4165(I-A)/2
Chemical Softness (S)0.41381/η
Electrophilicity Index (ω)2.279μ²/2η

The analysis of the frontier orbitals indicates that the HOMO is primarily located over the aminopyridine ring and the amino group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring and the electron-withdrawing carbothioamide group, indicating these regions are susceptible to nucleophilic attack. The relatively large energy gap suggests that this compound is a moderately stable molecule.

Molecular Docking Simulations with Non-Biological Targets (e.g., material surfaces, catalysts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand might bind to a biological target, such as a protein or enzyme. However, its application can be extended to non-biological systems to study the interaction of molecules with material surfaces, nanoparticles, or catalysts. Such simulations can predict adsorption energies, binding conformations, and the nature of intermolecular forces at the interface.

A review of the scientific literature reveals no specific molecular docking studies of this compound with non-biological targets. Research involving this compound and its analogs has predominantly focused on their synthesis and potential as inhibitors for biological targets like urease.

In a hypothetical scenario, one could use molecular docking to investigate the interaction of this compound with a metal catalyst surface, for instance, a palladium or platinum surface. The molecule possesses several potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the sulfur and nitrogen atoms of the carbothioamide group. Docking simulations could elucidate the most favorable binding mode.

For example, the sulfur atom of the thioamide group, being a soft donor, would be expected to bind strongly to soft metal surfaces. The nitrogen atoms could also coordinate with the surface, potentially leading to different binding orientations (e.g., flat-lying or tilted). The simulation would calculate the binding energy for various poses, identifying the most stable configuration. This information is crucial for understanding the catalytic activity or surface modification properties of the compound. Such studies could predict whether the molecule adsorbs strongly enough to act as a corrosion inhibitor on a metal surface or how it might orient itself on a catalytic surface to influence a chemical reaction. Without experimental or specific computational data, this remains a theoretical exercise, but it highlights the potential of molecular docking to explore the material science applications of this compound.

Non Clinical Applications and Future Chemical Building Block Potential

Role as a Ligand in Coordination Chemistry and Metal Complexes

The molecular structure of 3-Aminopyridine-4-carbothioamide, featuring a pyridine (B92270) nitrogen, an amino group, and a carbothioamide group, suggests it would be a versatile ligand for forming coordination complexes with a wide range of metal ions. The presence of multiple potential donor sites (N, N, S) allows for various coordination modes.

Synthesis and Characterization of Metal Complexes

It is anticipated that metal complexes of this compound could be synthesized by reacting the ligand with various metal salts (e.g., chlorides, nitrates, sulfates) in a suitable solvent. vot.plscirp.org The synthesis of related aminopyridine complexes is often straightforward, yielding stable products. nih.govorgsyn.org

Characterization of these hypothetical complexes would likely involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the amino (N-H), pyridine (C=N), and carbothioamide (C=S, C-N) groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic metal complexes in solution.

Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

A hypothetical synthesis and characterization data table is presented below for illustrative purposes.

Hypothetical Synthesis and Characterization Data

Hypothetical Complex FormulaMetal Salt PrecursorCharacterization TechniquesExpected Observations
[M(3-AP-4-CT)₂Cl₂] (M=Co, Ni, Cu)MCl₂·nH₂OIR, UV-Vis, Elemental AnalysisCoordination through pyridine-N and thioamide-S. Octahedral geometry suggested by electronic spectra.
[Ag(3-AP-4-CT)(NO₃)]AgNO₃IR, NMR (for diamagnetic analogs)Potential for bridging coordination leading to polymeric structures.
3-AP-4-CT is an abbreviation for this compound.

Exploration of Coordination Modes and Geometries

The this compound ligand could exhibit several coordination modes:

Monodentate: Coordination through the pyridine nitrogen is most common for simple aminopyridines. scirp.org

Bidentate: Chelation involving the pyridine nitrogen and the amino group nitrogen, or the pyridine nitrogen and the sulfur atom of the carbothioamide group. The latter is more probable due to the formation of a stable five or six-membered chelate ring.

Bridging: The ligand could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov

The resulting metal complexes could adopt various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. nih.gov For instance, Cu(II) complexes with aminopyridine ligands have been observed in square planar and distorted octahedral geometries. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes of aminopyridine derivatives have shown promise in various catalytic applications. It is plausible that complexes of this compound could also exhibit catalytic activity.

Polymerization: Iron-based aminopyridine complexes have been investigated as catalysts for atom transfer radical polymerization (ATRP). nih.gov

Oxidation Reactions: Iron and other transition metal complexes with iminopyridine ligands have been used to catalyze the oxidation of alcohols and other organic substrates.

Henry Reaction: Metallo-organic complexes with aminopyridine-carboximidate ligands have been shown to catalyze the Henry reaction, a carbon-carbon bond-forming reaction.

The electronic and steric properties of the this compound ligand, influenced by the amino and carbothioamide substituents, would be crucial in determining the catalytic efficiency and selectivity of its metal complexes.

Applications in Materials Science and Polymer Chemistry

The functional groups on this compound make it a potential building block for new functional materials and polymers.

Precursor for Advanced Functional Materials

The ability of this compound to form extended networks through coordination with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in:

Gas Storage and Separation: By tuning the pore size and surface chemistry of the framework.

Luminescent Materials: If coordinated with suitable metal ions like zinc(II) or cadmium(II).

Magnetic Materials: Through the appropriate choice of paramagnetic metal ions and bridging ligands to facilitate magnetic exchange interactions.

Incorporation into Polymer Backbones or Side Chains

The amino group of this compound provides a reactive site for its incorporation into polymer structures.

Polymer Backbones: It could potentially be used as a monomer in polycondensation reactions, for example, with dicarboxylic acids or their derivatives, to form polyamides. The resulting polymers would have pyridine and carbothioamide functionalities along the chain, which could impart unique properties such as metal-chelating capabilities or altered thermal stability.

Polymer Side Chains: The molecule could be grafted onto existing polymer backbones as a pendant group. This would modify the surface properties of the polymer, introducing sites for metal coordination, hydrogen bonding, or further chemical reactions. Such modified polymers could find use in creating functional membranes, coatings, or resins with specific affinities for metal ions.

Synthetic Utility as a Key Intermediate for Diverse Organic Scaffolds

The true strength of this compound lies in its potential as a synthon, a foundational piece for constructing more elaborate chemical structures. The ortho-positioning of the nucleophilic amino group and the versatile thioamide moiety allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis.

The structure of this compound is tailor-made for cyclocondensation reactions, where its two functional groups react with a suitable dielectrophilic partner to form a new, fused ring system. This approach is a powerful strategy for generating diverse polycyclic heterocyclic compounds, which are often privileged structures in medicinal and materials chemistry.

For instance, by reacting this compound with various α-halocarbonyl compounds or their equivalents, a range of fused thieno[3,4-b]pyridine derivatives can be synthesized. The amino group initiates the reaction, and the thioamide provides the sulfur atom and the remaining carbons for the new thiophene (B33073) ring. Similarly, reactions with reagents like carbon disulfide or cyanogen (B1215507) bromide can lead to the formation of fused pyridothiazine or pyridopyrimidine systems, respectively. The utility of related aminopyridine carboxamides in forming fused systems like pyrido[3,4-d]pyrimidines has been demonstrated, highlighting the feasibility of this synthetic strategy. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant PartnerResulting Heterocyclic CoreReaction Type
α-Halo Ketones/EstersThieno[3,4-b]pyridineCyclocondensation (Gewald Reaction)
Carbon Disulfide (CS₂)Pyridothiazine-2-thioneCyclization
Phosgene EquivalentsPyrido[3,4-d]pyrimidinoneCyclocondensation
1,3-Dicarbonyl CompoundsDihydropyridopyrimidineCondensation/Cyclization

Beyond its use in building fused rings, this compound can serve as a precursor for specialized organic reagents. The reactivity of both the amino and thioamide groups can be harnessed and modified. For example, related 2-aminopyridine (B139424) derivatives have been successfully converted into formylating and acylating agents, known as MAPA (2-methylaminopyridine amides) reagents. mdpi.com These reagents are valued for their ability to transfer acyl groups to organometallic compounds and other nucleophiles. mdpi.com

Following this precedent, the amino group of this compound could be acylated or derivatized to create a new class of transfer agents. The presence of the 4-carbothioamide group would modulate the electronic properties and reactivity of such reagents compared to their simpler 2-aminopyridine counterparts, potentially offering unique selectivity or reactivity profiles in organic transformations. mdpi.com The thioamide itself can be a precursor to other functional groups like amidines or nitriles through further chemical manipulation.

Development of Novel Chemical Probes (Non-Biological)

The inherent structural and electronic features of pyridine derivatives often impart useful photophysical properties. While many applications of fluorescent probes are biological, there is a significant need for such tools in non-biological contexts, such as materials science and analytical chemistry. A related compound, pyridine-4-carbothioamide, has been noted for its use as a tracer in kinetic studies of chemical reactions. cymitquimica.com

Leveraging this, this compound could be developed into a non-biological chemical probe. Its fluorescence properties, potentially influenced by the amino and thioamide groups, could be sensitive to changes in the local chemical environment, such as solvent polarity or the presence of specific analytes. This could allow it to function as a reporter molecule in kinetic assays or as a derivatizing agent that introduces a fluorescent tag onto otherwise non-fluorescent molecules for easier detection in techniques like High-Performance Liquid Chromatography (HPLC).

Emerging Applications in Analytical Chemistry or Sensor Development

The development of selective and sensitive chemical sensors for environmental and industrial monitoring is a major field of analytical chemistry. The thioamide functional group (–C(S)NH₂) is a well-known chelating agent, particularly effective at binding with soft or borderline metal ions. This property is the foundation for the potential application of this compound in sensor development.

Research on other molecules containing a carbothioamide moiety has demonstrated their effectiveness as fluorescent sensors for detecting metal ions like copper (Cu²⁺) and iron (Fe³⁺) in aqueous samples. nih.gov The binding of the metal ion to the thioamide group causes a predictable change in the molecule's fluorescence emission, allowing for quantitative detection. nih.gov this compound is an excellent candidate for this application due to its combination of a metal-binding site (the thioamide) and a signaling unit (the aminopyridine core).

Furthermore, the pyridine nitrogen and the exocyclic amino group are basic sites that can be protonated. This suggests a potential for the compound's optical or electrochemical properties to be pH-dependent, opening the door for its use as a pH sensor, similar to how other nitrogen-containing heterocyclic complexes function. nih.gov The multiple protonation sites could allow for sensing across a broad or specific pH range. nih.gov

Table 2: Potential Sensor Applications of this compound

AnalytePotential Sensing MechanismDetection Method
Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺, Pd²⁺)Chelation by the carbothioamide group leading to a change in fluorescence or color. nih.govFluorimetry, Colorimetry
Protons (H⁺)Protonation of pyridine and amino nitrogens altering the electronic structure and photophysical properties. nih.govSpectrophotometry, Fluorimetry

Conclusions and Future Research Directions

Summary of the Current Research Landscape for 3-Aminopyridine-4-carbothioamide

The current research landscape for the specific chemical entity, this compound, appears to be notably underexplored. A review of existing scientific literature indicates a significant lack of studies focused directly on its synthesis, reactivity, and application. However, substantial research exists on its constituent functional moieties—the aminopyridine core and the thioamide group—as well as its direct oxygen analogue, 3-Aminopyridine-4-carboxamide.

Research on aminopyridines is extensive, particularly in the field of neuroscience, where compounds like 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) have been investigated as potassium channel blockers for conditions such as multiple sclerosis. nih.gov The aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a building block for ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and for the development of various kinase inhibitors. nih.govresearchgate.net

Similarly, the thioamide group has garnered considerable attention as a bioisosteric replacement for the amide bond in drug design. nih.govnih.gov This substitution can modulate a molecule's physicochemical properties, such as hydrogen bonding capabilities, conformational rigidity, and metabolic stability, often leading to improved pharmacokinetic profiles or novel biological activities. nih.govchemrxiv.org Thioamide-containing compounds have been explored as anticancer, antimicrobial, and antiviral agents. nih.gov The research on related pyridine (B92270) carbothioamide derivatives further highlights their potential as bioactive agents and as versatile ligands in coordination chemistry. nih.govresearchgate.net Therefore, while direct data on this compound is sparse, the wealth of information on related structures provides a solid foundation for predicting its potential chemical behavior and areas of application.

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound presents several challenges and opportunities for methodological development. A primary route would likely involve the thionation of its amide analogue, 3-Aminopyridine-4-carboxamide. This precursor can be synthesized from nicotinamide (B372718) via the Hofmann rearrangement. orgsyn.orggoogle.com

The conversion of the amide to the thioamide is the critical step and is fraught with challenges. Traditional thionating agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent often require harsh reaction conditions, which can lead to low yields and the formation of undesired byproducts, complicating purification. researchgate.net An ongoing challenge in thioamide synthesis is the development of milder, more efficient, and functional-group-tolerant sulfurating agents. researchgate.net

Alternative unexplored synthetic pathways for this compound could begin from different starting materials. One potential route is the reaction of 3-amino-4-cyanopyridine (B113022) with a sulfur source like hydrogen sulfide (B99878) (H₂S). Another avenue could involve a multi-component reaction, which could offer a more direct and atom-economical approach. The table below outlines some potential synthetic challenges and avenues for exploration.

Synthetic Step Potential Method Associated Challenges & Unexplored Aspects
Precursor Synthesis Hofmann rearrangement of nicotinamide to 3-aminopyridine (B143674), followed by functionalization at the 4-position. orgsyn.orggoogle.comOptimization of functionalization to install a carboxamide or nitrile group at the C4 position without affecting the C3 amino group.
Thionation of Amide Reaction of 3-Aminopyridine-4-carboxamide with Lawesson's reagent or P₄S₁₀. researchgate.netPoor yields, harsh conditions, difficult purification from phosphorus byproducts. Exploring novel, milder thionating agents is a key research area.
From Nitrile Reaction of 3-amino-4-cyanopyridine with H₂S or other sulfiding agents.Handling of toxic H₂S gas. Investigating alternative, solid sulfur sources could provide a more practical method.
Multi-component Reaction A one-pot reaction involving a suitable 3-aminopyridine derivative, a carbon source, and a sulfur source.Design of a convergent synthesis has not been explored and would require significant screening and optimization.

Opportunities for Novel Reactivity Discoveries and Mechanistic Elucidation

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a versatile thioamide moiety, opens up numerous avenues for exploring novel reactivity. The thioamide group is known to be more reactive than its amide counterpart and can function as a precursor to a wide array of heterocyclic systems. nih.gov For instance, it could undergo cyclization reactions to form thiazoles, thiadiazoles, or other sulfur- and nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

The compound's N,S-bidentate chelation site, comprising the pyridine nitrogen and the thioamide sulfur, presents significant opportunities in coordination chemistry. researchgate.net The formation and characterization of metal complexes with various transition metals could lead to new catalysts, materials with interesting photophysical properties, or metallodrugs.

Mechanistic studies could provide deep insights into its chemical behavior. For example, investigating the regioselectivity of electrophilic substitution on the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing carbothioamide group, would be of fundamental interest. Furthermore, theoretical studies on its participation in 1,3-dipolar cycloaddition reactions could uncover new synthetic transformations. researchgate.net

Prospects for Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before embarking on extensive experimental work. researchgate.net Density Functional Theory (DFT) calculations can be employed to model its electronic structure, charge distribution, and vibrational spectra, providing insights into the most reactive sites for electrophilic and nucleophilic attack. researchgate.net Such studies on related aminopyridines have successfully correlated computational results with experimental observations. researchgate.net

Molecular docking simulations represent a significant opportunity to screen for potential biological targets. Given the prevalence of aminopyridine and thioamide motifs in enzyme inhibitors, computational docking could predict the binding affinity and interaction modes of this compound with various enzymes, such as kinases or proteases, guiding future biological evaluation. nih.gov

Predictive studies can also be applied to its material properties. For example, modeling the self-assembly of the molecule through hydrogen bonding and π-π stacking could predict its crystal packing and potential for forming ordered supramolecular structures. Time-dependent DFT (TD-DFT) could be used to predict its absorption and emission spectra, guiding its potential application as a fluorescent probe or in optoelectronic materials. chemrxiv.org

Computational Method Potential Application for this compound Anticipated Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure, and vibrational analysis. researchgate.netPrediction of bond lengths/angles, HOMO/LUMO energies, charge distribution, and IR/Raman spectra. Identification of reactive sites.
Molecular Docking Virtual screening against libraries of biological targets (e.g., enzymes, receptors). nih.govIdentification of potential protein targets, prediction of binding modes and affinities, guiding experimental bioassays.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular and intermolecular interactions.Characterization of hydrogen bonds and other non-covalent interactions that govern supramolecular assembly.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra. chemrxiv.orgInsights into photophysical properties, guiding applications in fluorescence sensing or optical materials.

Potential for Innovation in Diverse Non-Biological Applications

Beyond its biological potential, this compound is a promising candidate for innovation in materials science and catalysis. The thioamide group's known affinity for heavy metals makes the molecule a potential chelating agent for applications in environmental remediation or as an ion sensor.

The N,S-bidentate ligand structure is ideal for forming stable coordination complexes. researchgate.net These metal complexes could themselves be innovative materials, such as:

Homogeneous Catalysts: Ruthenium or palladium complexes could be investigated for catalytic activity in cross-coupling or hydrogenation reactions.

Coordination Polymers: Self-assembly with metal ions could lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting magnetic, porous, or conductive properties.

Luminescent Materials: Complexes with lanthanide or d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺) could exhibit unique photoluminescent properties, making them suitable for use in OLEDs or chemical sensors.

Furthermore, the thioamide group can act as a fluorescence quencher. chemrxiv.org This property could be harnessed to design "turn-on" fluorescent probes, where the chelation of a specific analyte disrupts the quenching mechanism, resulting in a detectable optical signal. The molecule could also be explored as a building block for synthesizing more complex organic semiconductors or dyes.

Challenges and Outlook in the Field of Aminopyridine-Thioamide Chemistry

The broader field of aminopyridine-thioamide chemistry faces several key challenges that also represent significant opportunities for research. The primary challenge remains synthetic accessibility. Developing robust, scalable, and environmentally benign methods for the synthesis of these bifunctional molecules is crucial for unlocking their full potential. researchgate.net Overcoming the limitations of classical thionation reagents is a major goal. researchgate.net

Another challenge is the inherent chemical stability of the thioamide group, which can be sensitive to both acidic and basic conditions. nih.gov A deeper understanding of the degradation pathways of these molecules is necessary to design more stable derivatives for practical applications.

Despite these challenges, the outlook for aminopyridine-thioamide chemistry is highly positive. The unique combination of two versatile functional groups in a single scaffold provides a rich platform for discovery. The proven importance of both aminopyridines and thioamides in medicinal chemistry strongly suggests that their combination will yield novel bioactive compounds. nih.govnih.gov In materials science, the potential to create novel ligands, catalysts, and functional materials is vast. As synthetic methods improve and computational tools become more predictive, the exploration of the chemical space occupied by aminopyridine-thioamides is expected to accelerate, leading to significant innovations across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Aminopyridine-4-carbothioamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted aldehydes, ketones, and thiourea derivatives. For example, describes a two-step approach:

Step 1 : Heating a mixture of 4-substituted aldehydes, thiourea, and ethyl cyanoacetate in acetic acid or n-butanol under reflux.

Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates by recrystallization in ethanol.

  • Characterization : Use IR spectroscopy to confirm the thioamide (-C=S) stretch (~1250–1050 cm⁻¹) and NH₂ groups (~3400 cm⁻¹). NMR (¹H/¹³C) can resolve aromatic protons (δ 6.5–8.5 ppm) and carbothioamide carbons (δ ~170–180 ppm) .

Q. Which analytical techniques ensure purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the expected structure.
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., oxidation to carboxamide) .
  • pH Stability : Incubate in buffers (pH 1–13) and analyze by UV-Vis spectroscopy for absorbance shifts (e.g., λmax changes indicate protonation/deprotonation of the aminopyridine ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (acetic acid, ethanol) solvents. notes higher yields in n-butanol (85%) vs. acetic acid (72%) due to better solubility of intermediates.
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclocondensation.
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, molar ratios, and reaction time .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, used ¹H-¹³C HSQC to resolve aromatic proton couplings in a similar pyridine derivative.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (if crystalline derivatives are obtainable) .

Q. What structural modifications to the thioamide group impact biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the thioamide (-C=S) with carboxamide (-C=O) or sulfonamide (-SO₂NH₂) groups. highlights that thioamide derivatives exhibit higher antimicrobial activity due to enhanced lipophilicity.
  • SAR Studies : Test analogs against target enzymes (e.g., kinases) using enzyme inhibition assays. IC₅₀ values can correlate with electronic effects (e.g., Hammett σ constants of substituents) .

Q. How can computational models predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian to compute HOMO/LUMO energies, dipole moments, and electrostatic potential maps. applied DFT to predict nucleophilic sites in pyridine derivatives.
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents by calculating Gibbs free energy of solvation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.